N'-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
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Overview
Description
N’-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This compound is derived from the condensation of 2-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of N’-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation reaction between 2-methylbenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from ethanol .
Chemical Reactions Analysis
N’-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N’-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the synthesis of other organic compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, it can interact with cellular components, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects .
Comparison with Similar Compounds
N’-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound contains a fluorine substituent, which can influence its reactivity and biological activity.
These comparisons highlight the uniqueness of N’-[(E)-(2-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in terms of its specific substituents and the resulting properties.
Properties
IUPAC Name |
N-[(E)-(2-methylphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-2-3-7-13(12)10-18-19-17(20)16-11-21-14-8-4-5-9-15(14)22-16/h2-10,16H,11H2,1H3,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMAOMQUAIPBIT-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NNC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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